1-[4-(2-{[4-Chloro-3-(trifluoromethyl)phenyl]amino}-2-oxoethoxy)phenyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-[4-(2-{[4-Chloro-3-(trifluoromethyl)phenyl]amino}-2-oxoethoxy)phenyl]-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features a complex structure with multiple functional groups, making it a valuable subject for various chemical reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-{[4-Chloro-3-(trifluoromethyl)phenyl]amino}-2-oxoethoxy)phenyl]-5-oxopyrrolidine-3-carboxamide involves multiple steps:
Initial Reaction: The compound of formula (V) is reacted with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent, inert toward isocyanates, at a temperature of 20°C to 60°C.
Subsequent Reaction: The resulting compound (II) is then admixed with p-toluenesulfonic acid in a polar solvent at a reaction temperature ranging from 40°C up to the reflux temperature of the solvent used.
Industrial Production Methods: Industrial production methods for this compound typically follow the same synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-{[4-Chloro-3-(trifluoromethyl)phenyl]amino}-2-oxoethoxy)phenyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(2-{[4-Chloro-3-(trifluoromethyl)phenyl]amino}-2-oxoethoxy)phenyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-[4-(2-{[4-Chloro-3-(trifluoromethyl)phenyl]amino}-2-oxoethoxy)phenyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 4-[4-(4-Chloro-3-(trifluoromethyl)phenyl)amino]-3-fluorophenoxy-N-methylpyridine-2-carboxamide
- 4-[4-(4-Chloro-3-(trifluoromethyl)phenyl)amino]-3-fluorophenoxy-N-methylpyridine-2-carboxamide monohydrate
Uniqueness: 1-[4-(2-{[4-Chloro-3-(trifluoromethyl)phenyl]amino}-2-oxoethoxy)phenyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific structural features, such as the presence of both chloro and trifluoromethyl groups, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C20H17ClF3N3O4 |
---|---|
Molecular Weight |
455.8 g/mol |
IUPAC Name |
1-[4-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H17ClF3N3O4/c21-16-6-1-12(8-15(16)20(22,23)24)26-17(28)10-31-14-4-2-13(3-5-14)27-9-11(19(25)30)7-18(27)29/h1-6,8,11H,7,9-10H2,(H2,25,30)(H,26,28) |
InChI Key |
JIPOVSJFHORWFT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
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